5-ethyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone
Descripción general
Descripción
5-ethyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a pyrimidine derivative that has been synthesized and studied for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 5-ethyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist. This action is responsible for the compound's antipsychotic activity. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. This action may contribute to the compound's potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent antipsychotic activity in animal models. It has also been shown to exhibit anti-inflammatory activity. Additionally, the compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. This action may contribute to the compound's potential use in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The synthesis of 5-ethyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been optimized to yield high purity and yield of the compound. This makes it a valuable compound for use in lab experiments. However, the exact mechanism of action of the compound is not fully understood, which may limit its potential use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-ethyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone. One potential direction is the further study of its potential therapeutic applications in the treatment of neurological disorders. Additionally, the compound could be studied for its potential use in the treatment of other diseases such as cancer. Further research is also needed to fully understand the compound's mechanism of action.
Métodos De Síntesis
The synthesis of 5-ethyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone involves the condensation of 2-amino-4,6-dimethylpyrimidine with 4-phenylpiperazine in the presence of acetic anhydride. The resulting product is then treated with ethyl iodide to yield the final compound. This synthesis method has been optimized to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
5-ethyl-6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been studied for its potential therapeutic applications. It has been shown to exhibit potent antipsychotic activity in animal models. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been studied for its potential use as an anti-inflammatory agent.
Propiedades
IUPAC Name |
5-ethyl-4-methyl-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-3-15-13(2)18-17(19-16(15)22)21-11-9-20(10-12-21)14-7-5-4-6-8-14/h4-8H,3,9-12H2,1-2H3,(H,18,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGYTHGYVXUWNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001321330 | |
Record name | 5-ethyl-4-methyl-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001321330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47200318 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
886151-79-7 | |
Record name | 5-ethyl-4-methyl-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001321330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.